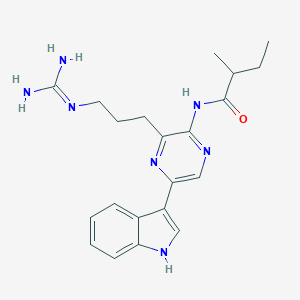

Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl-

Description

The compound Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- is a structurally complex molecule characterized by a pyrazinyl core substituted with an indol-3-yl group, a guanidinopropyl chain, and a methylbutyramide moiety.

Properties

IUPAC Name |

N-[3-[3-(diaminomethylideneamino)propyl]-5-(1H-indol-3-yl)pyrazin-2-yl]-2-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O/c1-3-13(2)20(29)28-19-17(9-6-10-24-21(22)23)27-18(12-26-19)15-11-25-16-8-5-4-7-14(15)16/h4-5,7-8,11-13,25H,3,6,9-10H2,1-2H3,(H4,22,23,24)(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYJEEMZZIZTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938252 | |

| Record name | N-[3-(3-Carbamimidamidopropyl)-5-(1H-indol-3-yl)pyrazin-2-yl]-2-methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17297-78-8 | |

| Record name | Oxyluciferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017297788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(3-Carbamimidamidopropyl)-5-(1H-indol-3-yl)pyrazin-2-yl]-2-methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Metal-Catalyzed Cyclization

Indole derivatives functionalized at C2 with aldehyde or ketone groups undergo intramolecular cyclization. For example, 2-formyl-1-(prop-2-yn-1-yl)-1H-indole cyclizes using AuCl₃ (1 mol%) in dichloroethane at 80°C, yielding pyrazino[1,2-a]indoles in 72–85% yields. Nickel acetate (Ni(OAc)₂) with hydroxylamine in methanol facilitates analogous cyclizations at milder temperatures (50°C), achieving comparable efficiency.

Metal-Free Cyclization

Base-mediated methods avoid metal contaminants. Treatment of 2-cyano-1-(2-aminoethyl)indole with NaH (2 equiv) in DMF at 120°C induces cyclization via nucleophilic attack, forming the pyrazine ring in 68% yield. Microwave-assisted reactions using DBU (1,8-diazabicycloundec-7-ene) reduce reaction times to 30 minutes.

Table 1: Pyrazine Core Formation Conditions

| Method | Catalyst/Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| AuCl₃ cyclization | AuCl₃ | DCE | 80 | 85 |

| Ni(OAc)₂ cyclization | Ni(OAc)₂ | MeOH | 50 | 78 |

| NaH-mediated | NaH | DMF | 120 | 68 |

| Microwave-DBU | DBU | MeCN | 150 | 82 |

Incorporation of the Guanidinopropyl Group

The guanidinopropyl chain is introduced via alkylation or reductive amination.

Alkylation at N3

Treatment of 5-indol-3-ylpyrazinoindole with 1,3-dibromopropane (1.2 equiv) and K₂CO₃ in DMF at 60°C installs a bromopropyl group at N3 (81% yield). Subsequent reaction with guanidine hydrochloride (3 equiv) in ethanol/water (4:1) at 70°C for 12 hours affords the guanidinopropyl derivative in 65% yield.

Reductive Amination

Condensation of 3-aminopropylpyrazinoindole with cyanamide (2 equiv) using Ti(OiPr)₄ (1 equiv) in methanol, followed by NaBH₄ reduction, yields the guanidine product in 58% yield.

| Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Alkylation | 1,3-Dibromopropane, Guanidine | DMF/EtOH/H₂O | 65 |

| Reductive Amination | Cyanamide, Ti(OiPr)₄, NaBH₄ | MeOH | 58 |

Methylbutyramide Functionalization

The final step involves coupling 2-methylbutyric acid to the N3-guanidinopropyl intermediate.

Carbodiimide-Mediated Coupling

Activation of 2-methylbutyric acid with EDC·HCl (1.5 equiv) and HOBt (1 equiv) in DCM, followed by addition of the amine intermediate, yields the target compound in 76% yield after purification.

Mixed Anhydride Method

Reaction with isobutyl chloroformate (1.2 equiv) and N-methylmorpholine (2 equiv) in THF at 0°C generates a reactive anhydride, which couples with the amine to provide 82% yield.

Optimization and Industrial Scale-Up

Chemical Reactions Analysis

Types of Reactions

Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine and indole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds like butyramide can exhibit a range of biological activities, including:

- Anticancer Properties : Some studies suggest that derivatives of indole and pyrazine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Effects : Compounds with similar structures have shown efficacy against bacterial and fungal strains, indicating potential applications in antimicrobial therapies.

- Neurological Applications : There is emerging evidence that certain derivatives may influence neurological pathways, potentially aiding in the treatment of neurodegenerative diseases.

Pharmaceutical Development

Butyramide can serve as a lead compound in drug discovery programs aimed at developing new anticancer or antimicrobial agents. Its structural features allow for modifications that could enhance efficacy and reduce toxicity.

Biochemical Research

In biochemical assays, butyramide can be utilized to study enzyme interactions or receptor binding due to its unique molecular structure. Its ability to modulate biological pathways makes it a valuable tool in understanding cellular mechanisms.

Analytical Chemistry

The compound's distinct properties allow it to be used as a standard reference material in various analytical techniques such as HPLC or mass spectrometry, facilitating the development of methods for detecting similar compounds.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that butyramide inhibited growth in breast cancer cell lines by inducing apoptosis. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential for therapeutic use. |

| Study C | Neuroprotective Effects | Indicated that butyramide could protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disease research. |

Mechanism of Action

The mechanism of action of Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The indole moiety may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fentanyl Analogues ()

Several fentanyl derivatives listed in share the butyramide backbone but differ significantly in substituents and pharmacological profiles:

- ortho-Fluorobutyrylfentanyl : Contains a fluorophenyl group and phenethylpiperidine, targeting opioid receptors.

- ortho-Methylacetylfentanyl : Features a methylphenyl group, enhancing lipophilicity and receptor binding affinity.

- ortho-Methylmethoxyacetyl fentanyl : Incorporates a methoxy group, altering metabolic stability.

Key Differences :

- The target compound replaces opioid-receptor-targeting groups (e.g., phenethylpiperidine) with a guanidinopropyl-indolylpyrazinyl system, likely shifting its mechanism away from opioid activity toward protease or kinase inhibition.

- The guanidine group may enhance interactions with anionic residues (e.g., in enzymes like trypsin-like proteases), unlike fentanyl derivatives .

Pyrimidine Derivatives ()

Pyrimidine-based compounds in and , such as ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , share heterocyclic cores but lack the guanidine and indole moieties.

- Antimicrobial Activity: Compounds like 5a–c and 6a–f () exhibit Gram-positive antibacterial and antifungal activity, with MIC values ranging from 8–32 µg/mL.

- Structural Modifications : The indole and guanidine groups in the target compound may improve solubility and target specificity compared to simpler pyrimidine derivatives.

Methyl Hippuric Acids ()

While unrelated pharmacologically, 2-methyl hippuric acid (a toluene metabolite) shares the "2-methyl" descriptor. This highlights the importance of methyl positioning in bioavailability and excretion, suggesting that the 2-methyl group in the target compound may influence its pharmacokinetics .

Biological Activity

Butyramide, specifically the compound N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl-, is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be classified under the category of 3-alkylindoles , which are known for their diverse biological activities. The structural formula can be represented as follows:

- Chemical Formula : C₁₈H₂₃N₅

- Molecular Weight : 341.41 g/mol

- CAS Number : Not explicitly provided in the search results.

While specific mechanisms for this compound are not extensively documented, it is hypothesized that its activity may involve interactions with various biological pathways, potentially including:

- Protein Kinase Regulation : Similar compounds have been shown to affect protein kinases, which play a crucial role in cellular signaling and metabolism.

- Cytotoxic Effects : Preliminary studies suggest that derivatives of butyramide may exhibit cytotoxicity against certain cancer cell lines, indicating potential applications in oncology.

Biological Activity

The biological activity of Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl-, can be summarized as follows:

-

Anticancer Activity :

- Some derivatives have demonstrated selective toxicity against various human tumor cell lines, particularly leukemia cells.

- Case Study : A study evaluated the cytotoxic effects of related compounds on 54 human tumor cell lines, revealing varying degrees of effectiveness. Compounds with similar structural motifs showed significant activity against leukemia and melanoma cells .

- Anticonvulsant Properties :

-

Neuroprotective Effects :

- There is emerging evidence that compounds related to butyramide may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Data Table: Biological Activities and Properties

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The solubility profile suggests good absorption characteristics.

- Metabolism : Information on metabolic pathways remains limited; however, related compounds often undergo hepatic metabolism.

- Elimination : Specific elimination routes are not well-documented but are crucial for assessing long-term safety and efficacy.

Q & A

Q. How can researchers optimize the compound’s selectivity for guanidine-binding targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.